molecular formula C20H17FN4O3S B2565517 4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide CAS No. 953175-23-0

4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide

Cat. No.: B2565517
CAS No.: 953175-23-0
M. Wt: 412.44
InChI Key: RPHORCGLFHPALZ-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR), specifically demonstrating high efficacy against FGFR1, FGFR2, and FGFR3. This small molecule is a key research tool for investigating the role of FGFR signaling in oncogenesis and cancer progression. The compound exerts its effect by binding to the kinase domain of FGFRs, thereby blocking the phosphorylation of downstream signaling molecules and leading to the inhibition of cell proliferation and the induction of apoptosis in FGFR-driven cancer cell lines. A recent study has highlighted its significant anti-tumor activity, showing that it effectively suppresses tumor growth in xenograft models derived from gastric cancer cells, suggesting its utility as a promising candidate for targeted cancer therapy research, particularly for cancers harboring FGFR amplifications or mutations. This reagent is essential for pre-clinical studies aimed at understanding FGFR pathway biology and for evaluating the potential of FGFR inhibition as a therapeutic strategy.

Properties

IUPAC Name

4-fluoro-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O3S/c1-13-11-16(7-8-17(13)21)29(26,27)24-15-5-3-14(4-6-15)18-12-25-19(22-18)9-10-20(23-25)28-2/h3-12,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHORCGLFHPALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. With a molecular weight of approximately 373.36 g/mol, the compound features a unique structure combining a fluoro-substituted benzamide and an imidazo[1,2-b]pyridazin-2-yl moiety, which may enhance its biological activity and selectivity against specific targets.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₂₁H₁₉FN₄O₄S
Molecular Weight442.47 g/mol
CAS Number955617-54-6

This structural uniqueness contributes to its distinct chemical properties and potential biological activities, making it a valuable candidate for further research in medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : The compound has shown promise as an antitumor agent, particularly against various cancer cell lines. Studies suggest that it may inhibit specific enzymes involved in tumor growth and proliferation, potentially through modulation of signaling pathways related to cell survival and apoptosis .
  • Antimicrobial Properties : Preliminary investigations have indicated efficacy against pathogens such as Mycobacterium tuberculosis. The mechanism of action likely involves binding to molecular targets within bacterial cells, disrupting essential functions .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including cytochrome P450 enzymes. Understanding these interactions is crucial for assessing its metabolic pathways and potential drug-drug interactions .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets within cells. This binding can modulate enzyme activity or receptor functions, triggering downstream signaling pathways relevant to its therapeutic effects. For instance, studies have shown that the imidazo[1,2-b]pyridazin moiety plays a significant role in modulating immune responses, which could be beneficial in treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study 1 : A study published in PubMed reported the compound's effectiveness in inhibiting tumor cell proliferation in vitro. The results demonstrated a dose-dependent response with significant reductions in cell viability observed at higher concentrations .
  • Study 2 : Another investigation focused on the antimicrobial properties against Mycobacterium tuberculosis. The compound exhibited notable activity with minimum inhibitory concentrations (MIC) comparable to established antimycobacterial agents .

Summary of Findings

Study FocusFindings
Antitumor ActivityInhibits tumor cell proliferation; dose-dependent effects observed .
Antimicrobial ActivityEffective against Mycobacterium tuberculosis with significant MIC values .
Enzyme InteractionModulates cytochrome P450 enzyme activity; potential for drug-drug interactions .

Comparison with Similar Compounds

Structural Analogues with Imidazo[1,2-b]pyridazine Cores

The table below highlights key structural and functional differences between the target compound and related imidazo[1,2-b]pyridazine derivatives:

Compound Name Core Structure Substituents Key Features
Target Compound Imidazo[1,2-b]pyridazine - 6-methoxy
- 2-phenyl (4-(3-methyl-4-fluorobenzenesulfonamide))
- Fluorine enhances electronegativity
- Methoxy improves solubility
3-(4-(Methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine Imidazo[1,2-b]pyridazine - 3-(methylsulfinyl)phenyl
- N-(methylsulfonyl)phenyl
- Sulfur-based substituents may increase metabolic stability
N-(1-Methylpiperidin-4-yl)-3-(4-(methylsulfinyl)phenyl)imidazo[1,2-b]pyridazin-6-amine Imidazo[1,2-b]pyridazine - 3-(methylsulfinyl)phenyl
- N-(1-methylpiperidin-4-yl)
- Piperidine moiety enhances lipophilicity and CNS penetration potential
N-(5-(6-(2-Fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide Imidazo[1,2-b]pyridazine - 6-(2-fluoro-5-methoxyphenyl)
- Pivalamide and trifluoromethyl groups
- Trifluoromethyl improves binding specificity
- Pivalamide enhances stability
Key Observations:

Methoxy groups (as in the target and compound) enhance solubility compared to alkyl or sulfur-based substituents .

Biological Implications: The trifluoromethyl group in ’s analog likely increases metabolic stability and target affinity due to its strong electronegativity and steric bulk .

Analogues with Related Heterocyclic Cores

Compounds with structurally similar heterocycles but differing cores include:

Imidazo[1,2-a]pyridine Derivatives
  • 4-Fluoro-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide ():
    • The imidazo[1,2-a]pyridine core lacks the pyridazine ring’s nitrogen, reducing polarity.
    • Substituted with a benzamide group, this compound may exhibit different binding modes compared to sulfonamide derivatives .
Pyrazolo[3,4-d]pyrimidine Derivatives

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